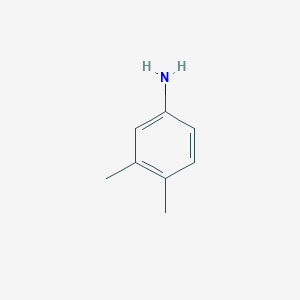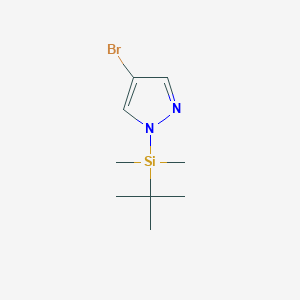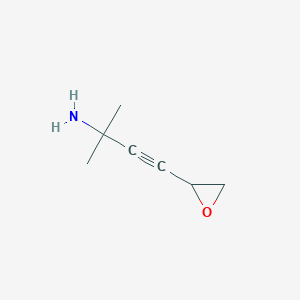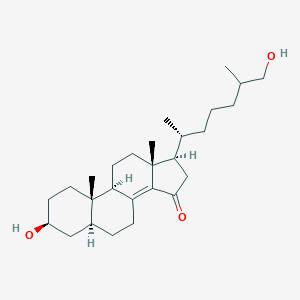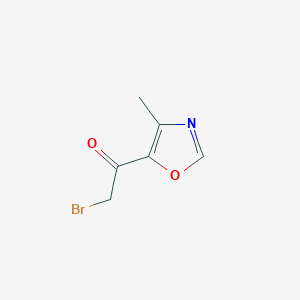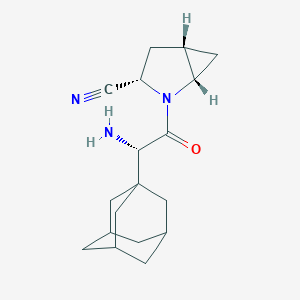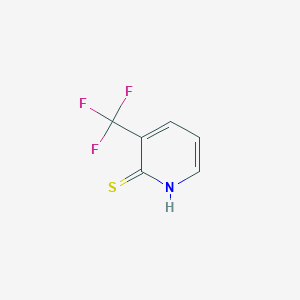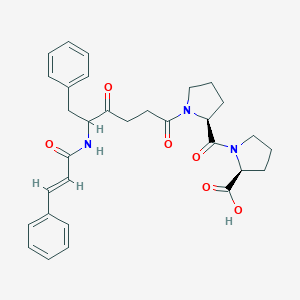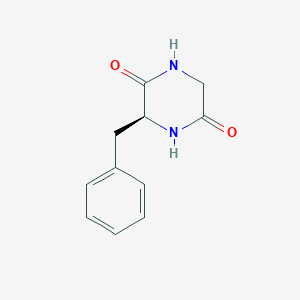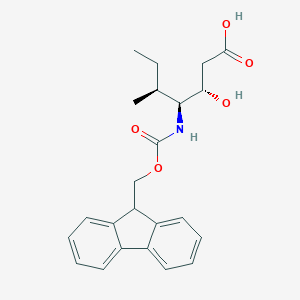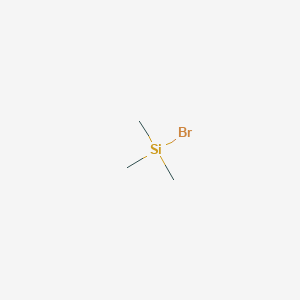
Bromotrimethylsilane
Übersicht
Beschreibung
Synthesis Analysis
Bromotrimethylsilane is synthesized through various chemical pathways, with one common method involving the reaction of trimethylsilane with bromine. This process is indicative of the broader field of organosilicon chemistry, where halogens play a crucial role in modifying silane compounds. In particular, the dealkylation of dialkyl phosphonates using bromotrimethylsilane under acidic conditions or through the McKenna procedure highlights its utility in preparing phosphonic acids, a process pivotal for numerous research projects due to phosphonic acids' wide range of applications across chemistry, biology, and physics (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Molecular Structure Analysis
The molecular structure of bromotrimethylsilane, consisting of a silicon atom centrally bonded to three methyl groups and a bromine atom, is fundamental to its reactivity and application in organic synthesis. This structure facilitates its role as a silylating agent, enabling the introduction of trimethylsilyl (TMS) protectants to sensitive functional groups in organic molecules. The study of its structure through spectroscopic methods such as NMR and X-ray crystallography provides insights into its reactivity and interactions with various substrates.
Chemical Reactions and Properties
Bromotrimethylsilane participates in a variety of chemical reactions, including the silylation of alcohols and phenols, where it acts as a source of trimethylsilyl groups. These reactions are crucial for protecting these functional groups during subsequent synthetic steps. Furthermore, its role in activating leaving groups for nucleophilic substitution reactions expands its utility in creating a diverse array of chemical compounds. The mechanism of these reactions often involves the formation of a more reactive silylated intermediate, which then undergoes further transformation.
Physical Properties Analysis
The physical properties of bromotrimethylsilane, such as boiling point, density, and solubility, are critical for its handling and application in various chemical processes. Its volatility and reactivity with water necessitate careful storage and handling procedures to ensure safety and maintain its integrity for use in synthetic applications. These properties also influence its purification and recovery from reaction mixtures, affecting the overall efficiency and sustainability of the processes it is involved in.
Chemical Properties Analysis
The chemical properties of bromotrimethylsilane, including its reactivity with nucleophiles, stability under different conditions, and its role in catalysis, underscore its versatility in organic synthesis. Its ability to act as a silyl donor in various chemical reactions makes it a valuable tool for modifying the reactivity and properties of organic molecules. Understanding these properties is essential for optimizing reaction conditions and developing new synthetic methodologies that leverage the unique capabilities of bromotrimethylsilane.
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Bromohydrins
- Summary of the Application : TMSBr is used as a reagent in the solvent-free conversion of glycerol into bromohydrins . Bromohydrins are useful intermediates in the production of fine chemicals .
- Methods of Application or Experimental Procedures : TMSBr has been tested as a mediator in transesterification in acidic conditions . Depending on the reaction conditions, glycerol can be selectively converted into α-monobromohydrin (1-MBH) or α,γ-dibromohydrin (1,3-DBH) in very good yields .
- Results or Outcomes : The use of TMSBr provides Fatty Acid Methyl Esters (FAME) from castor oil in good yields, along with bromohydrins from glycerol . The bromination of glycerol to produce α-monobromohydrin (1-MBH) and α,γ-dibromohydrin (1,3-DBH) is an important process for the importance of these bromoderivatives widely applied as fine chemicals in organic syntheses .
Application 2: Synthesis of Phosphonic Acids
- Summary of the Application : TMSBr is used in the synthesis of phosphonic acids . Phosphonic acids are important organophosphorus compounds with numerous applications in chemical biology, medicine, materials, and other domains .
- Methods of Application or Experimental Procedures : Phosphonic acids are rapidly and conveniently prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol .
- Results or Outcomes : The use of TMSBr in this method allows for the efficient and convenient synthesis of phosphonic acids from their simple dialkyl esters .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
bromo(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9BrSi/c1-5(2,3)4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYIVELXUANFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062671 | |
| Record name | Silane, bromotrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromotrimethylsilane | |
CAS RN |
2857-97-8 | |
| Record name | Bromotrimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2857-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002857978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromotrimethylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, bromotrimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, bromotrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromotrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLSILYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHH5G299BX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



